2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-26-10-9-23-18(12-5-4-6-13(21)11-12)22-19-16(20(23)25)17(24)14-7-2-3-8-15(14)27-19/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAFRLLSVQOSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate starting materials such as 2-aminobenzophenone derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with bromine or a brominating agent in the presence of a catalyst.
Attachment of the Methoxyethyl Side Chain: This step may involve the alkylation of the intermediate compound with 2-methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl groups in the chromeno[2,3-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can be employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The exact mechanism of action of 2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione would depend on its specific biological target. Generally, compounds of this class may exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Acting as agonists or antagonists to modulate receptor activity.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine-4,5-dione derivatives vary in substituents, which critically impact their physicochemical properties, synthetic feasibility, and biological activity. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Comparisons :
Substituent Effects on Bioactivity: The 3-amino-8-hydroxy derivative () demonstrated anti-tumor activity, attributed to its polar substituents (amino, hydroxy) that may facilitate hydrogen bonding with biological targets . In contrast, the target compound’s 3-bromophenyl group likely enhances lipophilicity and steric interactions, which could improve membrane permeability but reduce aqueous solubility.
Spectroscopic Characteristics: Bromine in the target compound’s 3-bromophenyl group is expected to cause distinct deshielding in $ ^1H $-NMR (e.g., aromatic protons near Br: δ 7.2–8.0 ppm) compared to non-halogenated analogs . The methoxyethyl group’s methylene protons typically resonate at δ 3.4–3.7 ppm, similar to other methoxy-containing derivatives in and .
Therapeutic Potential: While highlights anti-tumor applications for amino/hydroxy-substituted analogs, brominated derivatives (e.g., ) are often explored for kinase inhibition or antimicrobial activity due to halogen bonding capabilities .
Biological Activity
2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound with a complex structure that includes a chromeno-pyrimidine core. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical formula of the compound is , and it features a bromophenyl group and a methoxyethyl substituent. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study found that compounds related to this class showed effectiveness against various bacterial and fungal strains. The 3-bromophenyl substitution enhances the overall antimicrobial potency, likely due to increased lipophilicity and interaction with microbial membranes .
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| C. albicans | 14 | 64 |
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that it affects various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell growth and survival .
- IC50 Values :
- MDA-MB-231: 420 nM
- HCT116: 930 nM
The structure-activity relationship suggests that modifications on the bromophenyl group can significantly enhance or reduce anticancer efficacy.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been observed in animal models where it reduced markers of inflammation such as TNF-alpha and IL-6. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer cell proliferation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Cytokine Modulation : It appears to downregulate the expression of inflammatory cytokines.
Case Studies
- Antimicrobial Evaluation : A study conducted on various synthesized derivatives showed that those with bromine substitutions had enhanced antibacterial activity against resistant strains of bacteria .
- Cancer Cell Line Studies : Research on MDA-MB-231 cells revealed that treatment with this compound led to significant apoptosis, indicating its potential as a therapeutic agent in breast cancer .
Q & A
Q. What synthetic methodologies are commonly employed for preparing chromeno[2,3-d]pyrimidine-dione derivatives like this compound?
The synthesis of chromeno-pyrimidine-dione derivatives typically involves multi-component reactions or heterocyclization strategies. For example, microwave-assisted synthesis under basic conditions has been used to construct similar chromeno-pyrimidine scaffolds, reducing reaction times and improving yields compared to conventional heating . Key steps may include condensation of substituted aldehydes with malononitrile derivatives or cyclization of O-acetyl salicylic acid analogs, followed by acidification .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed using gradient HPLC with UV detection, while structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR (¹H/¹³C) verifies substituent positions and aromatic proton environments.
- HRMS confirms the molecular formula and exact mass .
Q. What biological screening assays are initially recommended for this compound?
Preliminary studies often focus on enzyme inhibition (e.g., kinase or tyrosinase assays) due to structural similarities to known inhibitors. For example, chromeno-pyrimidine analogs have been screened against Mycobacterium tuberculosis and Gram-positive/-negative bacteria using microdilution assays .
Advanced Questions
Q. How can microwave-assisted synthesis parameters be optimized to improve reaction yields for this compound?
Critical parameters include:
- Temperature : Elevated temperatures (100–150°C) enhance reaction kinetics but must avoid decomposition.
- Solvent : Polar solvents like PEG-400 improve microwave absorption and solubility of intermediates .
- Catalyst : Base catalysts (e.g., NaOH) may accelerate cyclization but require post-reaction neutralization.
Q. What computational tools are used to predict the biological target interactions of this compound?
Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to enzyme active sites. For instance, pyrimidine-dione derivatives have been docked into tyrosinase or glycogen synthase kinase-3 (GSK-3) binding pockets to rationalize inhibitory activity .
Q. How does the 3-(2-methoxyethyl) substituent influence the compound’s pharmacokinetic properties?
The methoxyethyl group enhances solubility via hydrogen bonding while maintaining lipophilicity for membrane permeability. Comparative studies with analogs lacking this group show reduced bioavailability in in vivo models .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay standardization : Control variables like pH, temperature, and enzyme isoforms.
- Structural analogs : Test derivatives to isolate substituent effects (e.g., bromophenyl vs. chlorophenyl).
- In vitro vs. in vivo correlation : Address discrepancies using pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies for this compound in anti-inflammatory assays?
- Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values.
- Include positive controls (e.g., indomethacin for COX inhibition) and vehicle controls.
- Validate results with triplicate measurements and statistical tests (e.g., ANOVA) .
Q. What analytical challenges arise in characterizing trace impurities in synthesized batches?
- HPLC-MS/MS identifies low-abundance byproducts (e.g., dehalogenated or dimerized species).
- NMR relaxation delays improve detection of minor impurities in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
